2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine
Description
2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 2 and a 4-methylphenylsulfanyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors. The sulfanyl (S–) linker enhances lipophilicity and modulates binding interactions with biological targets .
Properties
IUPAC Name |
2-chloro-4-(4-methylphenyl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJUNIRXYPMKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidines.
Oxidation Reactions: The (4-methylphenyl)sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Sulfoxides or sulfones from the oxidation of the (4-methylphenyl)sulfanyl group.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine, exhibit notable anticancer properties. Studies have demonstrated significant antiproliferative effects against various cancer cell lines, such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells. These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antifungal Properties
The compound has shown effectiveness against common fungal pathogens like Candida albicans and Aspergillus niger. Its antifungal activity can be attributed to its ability to disrupt fungal cell membrane integrity, leading to cell death.
Antibacterial Effects
This compound has also been evaluated for antibacterial properties. It exhibits moderate bacteriostatic effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections.
Insecticidal Activity
The compound has been investigated for its insecticidal properties. Preliminary studies suggest that it may possess moderate activity against various insect species, making it a candidate for developing new agrochemicals aimed at pest control.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceuticals evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The results indicated a 70% reduction in cell viability in treated A375 cells compared to controls, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antifungal Activity Assessment
In a comparative study assessing antifungal agents, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, proving more effective than some conventional antifungals used in clinical settings .
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine largely depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the derivative and its intended use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The 4-methylphenylsulfanyl group in the parent compound increases logP (predicted ~3.2), enhancing membrane permeability compared to analogues with polar substituents like methoxy (logP ~2.8 in ).
- Synthetic Accessibility: The parent compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2,4-dichloropyrimidine and 4-methylthiophenol under basic conditions (yield ~75–85%) . Analogues with fused rings (e.g., thieno-pyrimidine in ) require multi-step sequences involving cyclization, reducing overall yield (e.g., 60–70% in ).
Key Research Findings
Synthetic Optimization : The parent compound’s synthesis benefits from mild reaction conditions (room temperature, K₂CO₃ base) and high yields (>85%), making it industrially scalable .
Structure-Activity Relationships (SAR): Chlorine at C2 enhances electrophilicity, facilitating covalent interactions with cysteine residues in target proteins . Thieno-fused derivatives (e.g., in ) show improved metabolic stability compared to non-fused analogues.
Drug Resistance Mitigation : Pyrimidine derivatives with sulfanyl groups are less prone to efflux by drug transporters like P-glycoprotein, addressing a key challenge in oncology .
Biological Activity
2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Antimicrobial Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 18 |
| Escherichia coli | 1.0 μg/mL | 15 |
| Candida albicans | 0.8 μg/mL | 20 |
These results indicate that the compound possesses considerable antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation.
Case Study: Anticancer Efficacy
In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound was evaluated for its cytotoxicity against HeLa and MCF-7 cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 5.0 | >10 |
| MCF-7 | 7.5 | >8 |
The compound exhibited significant cytotoxicity with low toxicity towards normal cells, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes and pathways involved in microbial growth and cancer cell proliferation.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial DNA replication and folate metabolism, respectively .
- Cell Cycle Arrest : In cancer cells, it has been shown to induce G1 phase arrest, preventing cell cycle progression and leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
